molecular formula C11H13NO2 B1603055 2-Isopropoxy-4-methoxybenzonitrile CAS No. 548472-47-5

2-Isopropoxy-4-methoxybenzonitrile

Cat. No. B1603055
M. Wt: 191.23 g/mol
InChI Key: OFPIIINJIJFELA-UHFFFAOYSA-N
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Description

2-Isopropoxy-4-methoxybenzonitrile is a chemical compound that is widely used in scientific research. It belongs to the class of organic compounds known as methoxybenzenes. This compound has several applications in the field of chemistry, biology, and pharmacology.

Mechanism Of Action

The mechanism of action of 2-isopropoxy-4-methoxybenzonitrile is not well understood. However, it is believed that this compound acts as a nucleophile and can undergo various chemical reactions. It can also interact with biological molecules and affect their function.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-isopropoxy-4-methoxybenzonitrile are not well studied. However, it has been reported to have antifungal and antibacterial activity. This compound has also been shown to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-isopropoxy-4-methoxybenzonitrile in lab experiments is its availability and low cost. This compound is also relatively stable and can be stored for long periods of time. However, its low solubility in water can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 2-isopropoxy-4-methoxybenzonitrile in scientific research. One area of interest is the development of new drugs based on this compound. It has also been suggested that this compound could be used as a building block for the synthesis of new materials with unique properties. Further studies are needed to fully understand the potential applications of 2-isopropoxy-4-methoxybenzonitrile in scientific research.

Scientific Research Applications

2-Isopropoxy-4-methoxybenzonitrile is widely used in scientific research as a building block for the synthesis of various compounds. It has been used in the development of new drugs, agrochemicals, and materials. This compound is also used in the synthesis of fluorescent dyes and as a precursor for the preparation of various organic compounds.

properties

IUPAC Name

4-methoxy-2-propan-2-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(2)14-11-6-10(13-3)5-4-9(11)7-12/h4-6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPIIINJIJFELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627784
Record name 4-Methoxy-2-[(propan-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropoxy-4-methoxybenzonitrile

CAS RN

548472-47-5
Record name 4-Methoxy-2-[(propan-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-hydroxy-4-methoxy-benzonitrile (16.4 g, 134.1 mmol) in ethanol were added potassium carbonate (37.07 g, 268.2 mmol) and 2-iodopropane (40.16 mL, 402.3 mmol). The reaction mixture was heated at gentle reflux for 3.5 h. The solvent was removed to afford a brown paste. It was then taken in diethyl ether (300 mL) and water (200 mL). The layers were separated and the aqueous layer was extracted with diethyl ether (3×100 mL). The combined organic extracts were washed with brine and dried over anhydrous magnesium sulfate. The solid was then filtered off, and the filtrate was concentrated in vacuo. Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 12% ethyl acetate in hexanes yielded 2-isopropoxy-4-methoxy-benzonitrile as a pale-yellow oil (11.8 g, 56%).
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
37.07 g
Type
reactant
Reaction Step One
Quantity
40.16 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Cesium carbonate (51.5 g, 158 mmol) was added to a solution of 2-hydroxy-4-methoxybenzonitrile (11.8 g, 79 mmol) in acetone (100 mL). 2-Iodopropane (12.5 mL, 125 mmol) was added. The mixture was heated at reflux for 3 h. Water was added and the mixture was extracted with diethyl ether (4×100 mL). The combined organic extracts were washed with diluted ammonium hydroxide, brine and dried (MgSO4). Evaporation of the solvents and chromatography of the residue over silica gel using 5% diethyl ether in hexanes gave 2-isopropoxy-4-methoxybenzonitrile (13.2 g, 87%).
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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